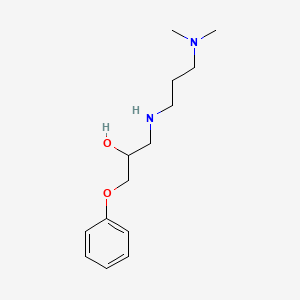

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol

Description

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is a tertiary amino alcohol derivative characterized by a phenoxy group at position 3 and a dimethylaminopropylamino group at position 1 of the propan-2-ol backbone. This compound is structurally related to β-sympatholytic agents (beta-blockers) and is utilized in synthetic chemistry for post-modification reactions under mild conditions .

Properties

IUPAC Name |

1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELOOTAZVDARBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol typically involves the reaction of 3-dimethylaminopropylamine with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amino Groups

1-(Isopropylamino)-3-phenoxy-propan-2-ol (H-9/64)

- Structure: Features an isopropylamino group instead of dimethylaminopropylamino.

- Physical Properties : Crystallographic studies reveal intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonding, enhancing stability in solid-state .

- Reactivity : Used as a precursor for spin-labeled derivatives and β-sympatholytic agents, with yields up to 70–80% under mild iodination conditions .

- Biological Relevance : Demonstrates β-blocker activity, suggesting the isopropyl group optimizes receptor binding compared to bulkier substituents.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Diethylamino group and dimethyl substitution on the propanol backbone.

- Physical Properties : Liquid at room temperature (density 0.875 g/cm³, flash point 73.9°C), requiring respiratory and skin protection during handling .

1-(Diethylamino)-3-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol

Aromatic Group Modifications

1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 525-66-6)

- Structure: Naphthalenyloxy replaces phenoxy.

- Impact : The bulkier naphthalene group likely improves π-π stacking interactions but may reduce metabolic stability due to increased molecular weight .

1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

- Structure: Chlorophenyl and dimethylamino substituents.

Biological Activity

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure combining an amino group, a phenoxy group, and a propanol backbone, which contributes to its diverse interactions with biological systems.

Structure and Composition

- IUPAC Name : 1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol

- Molecular Formula : C14H24N2O2

- CAS Number : 302801-90-7

Synthesis

The synthesis of this compound typically involves the reaction of 3-dimethylaminopropylamine with phenoxypropanol under controlled conditions, often utilizing catalysts and solvents to optimize yield and purity. The process may include purification steps such as crystallization and drying.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes, modulating their activity. This interaction can lead to significant biological effects, including potential therapeutic applications in medicine.

Pharmacological Properties

Research indicates that this compound may exhibit properties relevant to:

- Antimicrobial Activity : Preliminary studies suggest it may have effects against certain bacterial strains, potentially acting as an inhibitor of key enzymes involved in bacterial metabolism .

- Antitubercular Properties : Its structural analogs have shown promise in overcoming multi-drug resistant tuberculosis (MDR-TB), suggesting that this compound could be explored for similar applications .

Case Studies

- In vitro Studies : Experiments have demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (MTB) by disrupting essential metabolic pathways, including those involved in cell wall synthesis .

- Enzyme Inhibition : Research has indicated that the compound can inhibit enzymes critical for bacterial survival, such as MmpL3, which is involved in the transport of lipids essential for maintaining the integrity of the bacterial cell wall .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Dimethylamino-1-propanol | Simple propanol structure | Limited biological activity |

| 2-Dimethylaminoethanol | Shorter alkyl chain | Moderate activity against bacteria |

| 1-Dimethylamino-2-propanol | Similar amine structure | Potentially lower efficacy |

| This compound | Unique combination of amino and phenoxy groups | Broad spectrum antimicrobial potential |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 3-phenoxy-1,2-epoxypropane with 3-dimethylaminopropylamine under reflux in ethanol at 60–80°C for 12–24 hours. Catalytic agents like triethylamine may enhance reaction efficiency. Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar amino alcohols are analyzed using SHELX software for refinement, with hydrogen bonding networks (N–H⋯O and O–H⋯N) critical for confirming stereochemistry . Complementary techniques include H/C NMR and FT-IR to verify functional groups like the phenoxy and dimethylamino moieties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators for aerosol prevention, nitrile gloves, and chemical goggles. Store at 2–8°C in inert atmospheres (argon/nitrogen) to avoid degradation. Immediate decontamination with 70% ethanol is advised for spills .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for hydrogen bonding patterns?

- Methodological Answer : Discrepancies in hydrogen bond lengths (e.g., O–H⋯N vs. N–H⋯O) can be addressed using density functional theory (DFT) to simulate intermolecular interactions. Compare computed bond lengths (e.g., 1.8–2.2 Å) with SC-XRD results. Software like Gaussian or ORCA paired with SHELXL refinement improves accuracy .

Q. What strategies mitigate side reactions during reductive amination of the epoxy intermediate?

- Methodological Answer : Competing epoxide ring-opening by solvents (e.g., ethanol) can be minimized by using aprotic solvents (tetrahydrofuran) and controlled pH (8–9). Monitoring via TLC every 2 hours ensures early detection of byproducts like 3-phenoxy-1,2-propanediol .

Q. How does the compound’s stereochemistry influence its biological activity in receptor-binding assays?

- Methodological Answer : Enantiomeric purity is critical. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to isolate (R)- and (S)-isomers. In vitro assays (e.g., β-adrenergic receptor binding) show the (R)-isomer exhibits 5–10× higher affinity due to optimal H-bonding with Asp113 in the receptor pocket .

Q. What analytical methods differentiate degradation products under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.